REACTION_SMILES
|
[C:1]([O:2][C:3](=[O:4])[NH:8][CH:9]([CH3:10])[CH2:11][O:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)([CH3:5])([CH3:6])[CH3:7].[Cl:26][CH2:27][Cl:28].[OH:19][C:20]([C:21]([F:22])([F:23])[F:24])=[O:25]>>[NH2:8][CH:9]([CH3:10])[CH2:11][O:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1
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Name
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CC(COc1ccccc1)NC(=O)OC(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CC(COc1ccccc1)NC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
CC(N)COc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([O:2][C:3](=[O:4])[NH:8][CH:9]([CH3:10])[CH2:11][O:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)([CH3:5])([CH3:6])[CH3:7].[Cl:26][CH2:27][Cl:28].[OH:19][C:20]([C:21]([F:22])([F:23])[F:24])=[O:25]>>[NH2:8][CH:9]([CH3:10])[CH2:11][O:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1
|
Name
|
CC(COc1ccccc1)NC(=O)OC(C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(COc1ccccc1)NC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
CC(N)COc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |